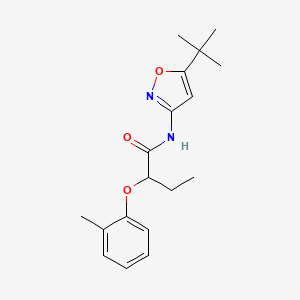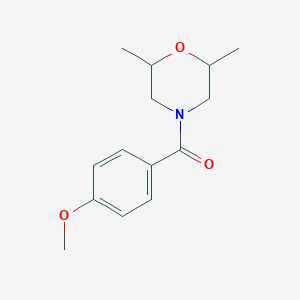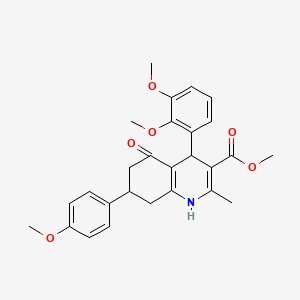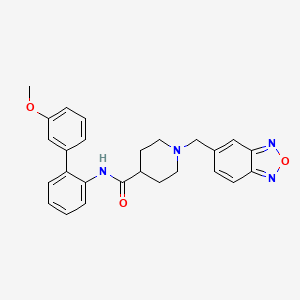
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that are expressed in various tissues and cells, including immune cells, neurons, and glial cells. P2X7 receptors play important roles in inflammation, pain, and neurodegeneration. A-438079 has been used as a tool compound to study the functions of P2X7 receptors in various biological processes.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels that are permeable to cations such as calcium and sodium. Activation of P2X7 receptors by ATP leads to the opening of the channel and influx of cations, which can trigger various downstream signaling pathways. N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide blocks the activation of P2X7 receptors by binding to a specific site on the receptor, thereby preventing the influx of cations and downstream signaling.
Biochemical and physiological effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells (Honore et al., 2006). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been shown to reduce neuropathic pain in animal models (Honore et al., 2006). In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease (Sanz et al., 2009).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target P2X7 receptors without affecting other ATP-gated ion channels. Another advantage is its potency, which allows for effective inhibition of P2X7 receptors at relatively low concentrations. One limitation of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide and P2X7 receptors. One direction is to investigate the role of P2X7 receptors in other biological processes, such as metabolism and cardiovascular function. Another direction is to develop more potent and selective antagonists of P2X7 receptors for use in clinical settings. Finally, there is a need for more studies on the safety and toxicity of P2X7 receptor antagonists, including N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, to ensure their suitability for therapeutic use.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been described in the literature (Jiang et al., 2005). The key step involves the condensation of 5-tert-butyl-3-isoxazolylamine with 2-(2-methylphenoxy)butanoyl chloride in the presence of triethylamine and dichloromethane. The crude product is then purified by column chromatography to obtain N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide as a white solid.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been widely used in scientific research to investigate the functions of P2X7 receptors. For example, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been used to study the role of P2X7 receptors in inflammation and pain (Honore et al., 2006), neurodegeneration (Sanz et al., 2009), and cancer (Jelassi et al., 2011). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been used to test the efficacy of other compounds that target P2X7 receptors (Bartlett et al., 2014).
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-6-13(22-14-10-8-7-9-12(14)2)17(21)19-16-11-15(23-20-16)18(3,4)5/h7-11,13H,6H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDLUEWYXBQHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5143473.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5143486.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)

![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)